7-Ethyl-1-methyl-1H-indole-3-carbaldehyde
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Overview
Description
7-Ethyl-1-methyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this compound, specific starting materials and conditions would be tailored to introduce the ethyl and methyl groups at the appropriate positions on the indole ring.
Industrial Production Methods: Industrial production of indole derivatives often employs scalable synthetic routes that ensure high yield and purity. The Fischer indole synthesis can be adapted for large-scale production, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or other oxidized forms.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
7-Ethyl-1-methyl-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex indole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. This compound may exert its effects by:
Binding to protein targets: Altering their function and activity.
Modulating signaling pathways: Influencing cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: A closely related compound with similar chemical properties but lacking the ethyl and methyl groups.
1-Methylindole-3-carboxaldehyde: Another derivative with a methyl group at the 1-position but differing in other substituents.
Uniqueness: 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and biological activity. These substituents may enhance its binding affinity to specific targets or alter its pharmacokinetic properties, making it a valuable compound for further research .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it an important subject of study in chemistry, biology, medicine, and industry. Continued research on this compound may uncover new applications and enhance our understanding of its mechanisms of action.
Properties
IUPAC Name |
7-ethyl-1-methylindole-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-3-9-5-4-6-11-10(8-14)7-13(2)12(9)11/h4-8H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPPYPYYUKBGSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2C)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403988 |
Source
|
Record name | 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
593237-10-6 |
Source
|
Record name | 7-Ethyl-1-methyl-1H-indole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70403988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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